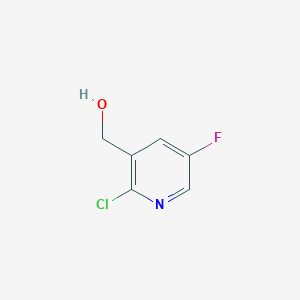

(2-Chloro-5-fluoropyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHQEGIVKQGQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640094 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-52-8 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol

Introduction: The Strategic Importance of (2-Chloro-5-fluoropyridin-3-yl)methanol in Medicinal Chemistry

This compound is a pivotal building block in the landscape of modern drug discovery. Its unique trifunctionalized pyridine scaffold, featuring chloro, fluoro, and hydroxymethyl substituents, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures with diverse pharmacological activities. The presence of the chlorine and fluorine atoms modulates the electronic properties of the pyridine ring and provides opportunities for further functionalization, while the hydroxymethyl group serves as a key handle for derivatization.[1][2][3] Consequently, this intermediate is integral to the development of novel therapeutics, including kinase inhibitors and antiviral agents.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and professionals in drug development.

Part 1: Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially viable routes originate from readily available precursors such as 2-chloro-5-fluoronicotinic acid or its corresponding aldehyde. The core transformations involve the selective reduction of a carboxylic acid or an aldehyde functional group at the C3 position of the pyridine ring.

Two principal synthetic pathways emerge from this analysis:

-

Pathway A: Reduction of 2-Chloro-5-fluoronicotinic Acid. This is a direct and efficient route that leverages the selective reduction of a carboxylic acid to a primary alcohol.

-

Pathway B: Reduction of 2-Chloro-5-fluoronicotinaldehyde. This pathway involves the initial synthesis of the aldehyde intermediate, followed by its reduction to the desired alcohol.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Part 2: Detailed Synthesis Pathways

Pathway A: Direct Reduction of 2-Chloro-5-fluoronicotinic Acid

This pathway is often favored for its atom economy and fewer synthetic steps. The central challenge lies in the chemoselective reduction of the carboxylic acid in the presence of the halogenated pyridine ring.

While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are often too reactive and can lead to side reactions, including the reduction of the pyridine ring or cleavage of the C-Cl bond.[4][5] Sodium borohydride (NaBH₄) is generally not effective for the reduction of carboxylic acids under standard conditions due to the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate ion, which is less electrophilic.[4]

Borane (BH₃) and its complexes, such as BH₃·THF or BH₃·DMS, are the reagents of choice for this transformation.[6][7] Borane is a Lewis acid that coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery.[4][8] This approach offers excellent chemoselectivity, leaving the chloro and fluoro substituents untouched.[6][9] The reaction proceeds through a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.

Reaction Scheme:

Caption: Borane-mediated reduction of 2-chloro-5-fluoronicotinic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-fluoronicotinic acid.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) via the dropping funnel while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by aqueous hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 2-Chloro-5-fluoronicotinic acid |

| Reducing Agent | Borane-tetrahydrofuran complex (BH₃·THF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Pathway B: Two-Step Synthesis via 2-Chloro-5-fluoronicotinaldehyde

This pathway offers an alternative route that may be advantageous if the corresponding aldehyde is readily available or can be synthesized efficiently.

The synthesis of 2-chloro-5-fluoronicotinaldehyde can be achieved through various methods, including the oxidation of this compound or the reduction of a 2-chloro-5-fluoronicotinic acid derivative. A common laboratory-scale preparation involves the conversion of 2-chloro-5-fluoronicotinonitrile.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

For the reduction of aldehydes, sodium borohydride (NaBH₄) is an ideal reagent.[10][11] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or amides under standard conditions.[5][11] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde.[10][12] This is followed by protonation of the resulting alkoxide during an aqueous workup to yield the primary alcohol.[11][12] The use of NaBH₄ is advantageous due to its stability in protic solvents like methanol or ethanol, its ease of handling, and its cost-effectiveness compared to other reducing agents.

Reaction Scheme:

Caption: Sodium borohydride reduction of 2-chloro-5-fluoronicotinaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-fluoronicotinaldehyde in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for a specified time, monitoring completion by TLC.

-

Quenching: Quench the reaction by the slow addition of water or dilute acetic acid.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography if necessary.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 2-Chloro-5-fluoronicotinaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C |

| Typical Yield | >95% |

Part 3: Alternative and Emerging Synthetic Approaches

While the two primary pathways described are robust and widely used, ongoing research continues to explore more efficient and sustainable synthetic methods.

Catalytic Hydrogenation

Catalytic hydrogenation of 2-chloro-5-fluoronicotinic acid esters offers a potentially greener alternative to hydride-based reductions. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. However, careful optimization of reaction conditions is crucial to prevent dehalogenation of the pyridine ring.

Grignard-type Reactions

In principle, a Grignard reaction between a suitable formylating agent and a Grignard reagent derived from a 2-chloro-5-fluoro-3-halopyridine could also lead to the target aldehyde, which could then be reduced.[13][14] However, the preparation and stability of the required Grignard reagent can be challenging.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of synthetic route is often dictated by factors such as the availability of starting materials, scalability, and cost. The direct reduction of 2-chloro-5-fluoronicotinic acid with borane complexes and the two-step approach involving the reduction of 2-chloro-5-fluoronicotinaldehyde with sodium borohydride represent the most common and reliable methods. As a key building block in medicinal chemistry, the efficient and scalable synthesis of this compound will continue to be of significant interest to the pharmaceutical industry.

References

- 1. nbinno.com [nbinno.com]

- 2. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tsijournals.com [tsijournals.com]

An In-depth Technical Guide on the Physicochemical Properties of (2-Chloro-5-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-5-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its specific arrangement of chloro, fluoro, and hydroxymethyl substituents on the pyridine ring imparts unique reactivity and allows for targeted molecular modifications.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. Understanding these properties is paramount for researchers in optimizing reaction conditions, developing robust analytical methods, and predicting the behavior of this intermediate in complex biological systems.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This compound is a key intermediate that combines these features with a reactive hydroxymethyl group, providing a versatile handle for further chemical elaboration. Its utility is particularly noted in the development of bioactive molecules like herbicides, plant growth regulators, and nicotinic receptor ligands.[1] A thorough characterization of its physicochemical properties is the foundational step in harnessing its full potential in synthetic and medicinal chemistry programs.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| CAS Number | 870063-52-8 | [2][3] |

| Molecular Formula | C₆H₅ClFNO | [2][3] |

| Molecular Weight | 161.56 g/mol | [1][2][3] |

| Boiling Point | 253.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, Inert Gas | [1] |

Experimental Determination of Key Physicochemical Parameters

The following sections detail standardized, field-proven methodologies for the experimental determination of critical physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities lead to a depression and broadening of this range.[4]

The capillary method is the standard pharmacopeial technique for melting point determination.[5]

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle.[5] This ensures efficient and reproducible heat transfer.[5]

-

Press the open end of a glass capillary tube into the powdered sample several times.

-

Compact the powder at the bottom of the tube by tapping the bottom of the capillary on a hard surface or by dropping it through a long glass tube.[5] A consistent and tightly packed sample is essential for reproducible measurements.[5]

-

-

Measurement:

-

Place the prepared capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar heated metal block apparatus).[6]

-

For an initial, rapid determination, heat the sample quickly to establish an approximate melting point.[4]

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare at least two more samples and heat them at a slower rate, approximately 2°C per minute, as the temperature approaches the approximate melting point.[4]

-

Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the last solid particle melts (final melting point). The melting point is reported as this range.

-

Consistent values should be obtained from at least two careful determinations.[4]

-

Caption: Workflow for accurate melting point determination using the capillary method.

Solubility Determination

Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability.[7][8] The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

This method measures the equilibrium concentration of a compound in a specific solvent.

-

Materials:

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired buffer in a sealed container. The excess solid phase is necessary to ensure a saturated solution at equilibrium.[9]

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7][10] Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.[10]

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.[8]

-

Analyze the concentration of the dissolved compound in the sample using a validated analytical method.

-

Perform the experiment in triplicate for each buffer condition to ensure reproducibility.[10]

-

References

- 1. This compound [myskinrecipes.com]

- 2. 870063-52-8|this compound|BLD Pharm [bldpharm.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

A Technical Guide to (2-Chloro-5-fluoropyridin-3-yl)methanol: A Versatile Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, render it a "privileged scaffold" for the development of novel therapeutics.[1] Within this class, halo-substituted pyridines serve as exceptionally versatile building blocks, enabling a wide range of synthetic transformations crucial for drug discovery and the synthesis of complex agrochemicals.[4]

This guide focuses on a specific, highly functionalized intermediate: (2-Chloro-5-fluoropyridin-3-yl)methanol . The strategic placement of chloro, fluoro, and hydroxymethyl groups on the pyridine core provides multiple reactive handles and modulates the electronic properties of the molecule, making it a valuable precursor for creating diverse molecular libraries and targeting complex biological pathways. We will provide an in-depth analysis of its chemical identity, a validated synthesis protocol, its critical role in the development of next-generation kinase inhibitors, and essential safety and handling information.

Section 1: Core Molecular Identity

A precise understanding of a molecule's structure and properties is the bedrock of its application in research and development.

Chemical Structure and CAS Number

This compound is unequivocally identified by the Chemical Abstracts Service (CAS) registry number:

-

CAS Number: 870063-52-8

Its structure consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a fluorine atom, and at the 3-position with a hydroxymethyl (-CH₂OH) group.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| SMILES | OCC1=CC(F)=CN=C1Cl |

| Topological Polar Surface Area (TPSA) | 33.12 Ų |

| logP (Predicted) | 1.3664 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Data sourced from chemical supplier databases.

Section 2: Synthesis and Mechanism

The reliable synthesis of this compound is critical for its use in multi-step drug development campaigns. The most direct and efficient method involves the selective reduction of the corresponding aldehyde precursor, 2-chloro-5-fluoronicotinaldehyde.

Synthetic Workflow Overview

The conversion of the aldehyde to the primary alcohol is a standard transformation in organic synthesis, reliably achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is preferred for its high chemoselectivity, readily reducing aldehydes and ketones without affecting other potentially reactive functional groups like the chloro- and fluoro-substituents on the aromatic ring.[5][6]

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

2-Chloro-5-fluoronicotinaldehyde (CAS: 851484-95-2)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloro-5-fluoronicotinaldehyde (1.0 eq) in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde (approx. 10-15 mL per gram of aldehyde).

-

Expertise & Experience: Using anhydrous methanol is crucial to prevent the quenching of the hydride reagent by water, which would reduce efficiency. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Causality: The reduction of aldehydes with NaBH₄ is an exothermic reaction. Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring higher product purity.

-

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Trustworthiness: Adding the NaBH₄ portion-wise is a critical safety and control measure. It prevents a rapid exotherm and vigorous hydrogen gas evolution that could occur if the reagent were added all at once. Using a slight excess (1.1 eq) ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted NaBH₄. This will be accompanied by gas evolution (hydrogen).

-

Safety: The quenching step must be performed slowly and while the flask is still in the ice bath to control the rate of hydrogen release.

-

-

Workup and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Causality: The water wash removes inorganic salts (borates), while the brine wash helps to break any emulsions and removes residual water from the organic layer.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting crude this compound can be purified by flash column chromatography on silica gel if necessary to achieve high purity.

Section 3: Application in Drug Discovery - Targeting RIPK1

This compound and its derivatives are key intermediates in the synthesis of potent and selective kinase inhibitors.[4] A prominent application is in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1) .

The Role of RIPK1 in Disease

RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation and programmed cell death (necroptosis).[1][3][7] The kinase activity of RIPK1 is implicated in the pathophysiology of numerous inflammatory and degenerative diseases, including:

Consequently, inhibiting the kinase function of RIPK1 has emerged as a promising therapeutic strategy for these conditions.[7]

From Intermediate to Inhibitor: The Drug Discovery Workflow

Small-molecule inhibitors targeting RIPK1, such as the clinical candidate GSK2982772 and the tool compound GSK'963, have been developed to block its pathogenic activity.[3][8] The synthesis of these complex molecules often relies on versatile building blocks like this compound to construct the final pharmacophore. The chloro- and fluoro-substituents are particularly important for modulating properties like metabolic stability and target binding affinity.

Caption: Role of the intermediate in a typical drug discovery workflow.

Mechanism of Action: RIPK1 Signaling Pathway

RIPK1 inhibitors function by binding to the kinase domain of the RIPK1 protein, preventing its autophosphorylation and subsequent activation. This intervention blocks the downstream signaling cascade that leads to necroptosis and inflammation.

Caption: Simplified RIPK1 signaling pathway and the point of intervention.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data from structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth and seek immediate medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound stands out as a high-value chemical intermediate with significant strategic importance in modern drug discovery and agrochemical synthesis. Its trifunctionalized pyridine core offers a unique combination of reactivity and modulatory properties, enabling the construction of complex molecular architectures. As demonstrated by its utility in the synthesis of potent RIPK1 kinase inhibitors, this building block provides a direct route to novel therapeutic agents targeting debilitating inflammatory diseases. The robust and reliable synthesis protocol outlined herein ensures that researchers can access this versatile compound with confidence, accelerating the pace of innovation in medicinal chemistry.

References

- 1. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-5-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the key synthetic intermediate, (2-Chloro-5-fluoropyridin-3-yl)methanol. Understanding the spectral characteristics of this molecule is paramount for ensuring its purity, confirming its structure, and guaranteeing the integrity of subsequent synthetic steps in drug discovery and development. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, grounded in fundamental principles of spectroscopic analysis.

Molecular Structure and Key Features

This compound is a substituted pyridine ring, a common scaffold in medicinal chemistry. Its structure incorporates several key features that give rise to a distinct spectroscopic fingerprint: a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxymethyl group at the 3-position. These substituents influence the electron distribution within the aromatic ring and provide unique handles for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 |

| ~7.8 | dd | 1H | H-4 |

| ~4.8 | s | 2H | -CH₂OH |

| ~5.5 | t | 1H | -CH₂OH |

Interpretation and Rationale:

The two aromatic protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the halogen substituents and the nitrogen atom. The proton at the 6-position (H-6) would likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The proton at the 4-position (H-4) would exhibit a doublet of doublets splitting pattern due to coupling with both the adjacent fluorine atom and the H-6 proton.

The methylene protons (-CH₂) of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet. The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration; it may also exchange with D₂O.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~158 (d) | C-5 |

| ~148 (d) | C-2 |

| ~140 (d) | C-6 |

| ~135 | C-3 |

| ~125 (d) | C-4 |

| ~60 | -CH₂OH |

Interpretation and Rationale:

The carbon atoms of the pyridine ring will resonate at lower field due to their sp² hybridization and the influence of the electronegative nitrogen and halogen atoms. The carbons directly bonded to the fluorine atom (C-5) and the chlorine atom (C-2) will exhibit characteristic splitting in the proton-decoupled ¹³C NMR spectrum due to carbon-fluorine and carbon-chlorine coupling. The carbon of the hydroxymethyl group (-CH₂OH) will appear at a much higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (primary alcohol) |

| 1100-1000 | Strong | C-F stretch |

| 800-600 | Strong | C-Cl stretch |

Interpretation and Rationale:

The most prominent and easily identifiable peak will be the broad O-H stretching vibration of the alcohol group. The presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations. The C-F and C-Cl stretching vibrations provide direct evidence for the presence of the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 161/163 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |

| 144/146 | Loss of the hydroxyl group (-OH). |

| 132/134 | Loss of the hydroxymethyl group (-CH₂OH). |

| 126 | [M - Cl]⁺ |

| 99 | [M - Cl - HCN]⁺ |

Interpretation and Rationale:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern will likely involve the loss of the functional groups, such as the hydroxyl and hydroxymethyl groups, as well as fragmentation of the pyridine ring.

Molecular Structure and Fragmentation

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Experimental Protocols

General Synthetic Workflow

Caption: General Synthetic and Analytical Workflow.

Step-by-Step Protocol Outline:

-

Reaction Setup: The starting material, 2-chloro-5-fluoronicotinic acid, would be dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid, would be slowly added to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), the excess reducing agent is carefully quenched with water or a saturated aqueous solution of sodium sulfate.

-

Workup: The reaction mixture is then typically filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: The purified product is then thoroughly characterized by NMR, IR, and MS to confirm its structure and purity.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for any researcher working with this compound. The combination of these techniques allows for unambiguous confirmation of the molecular structure and is a critical quality control step in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

The Strategic Utility of (2-Chloro-5-fluoropyridin-3-yl)methanol in Medicinal Chemistry and Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative that has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its strategic substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxymethyl group on the pyridine ring, offers a unique combination of reactivity and structural features. This guide provides an in-depth technical overview of its commercial availability, synthesis, purification, and its critical role as a key intermediate in the development of bioactive compounds. The strategic placement of the chloro and fluoro groups allows for selective functionalization through various cross-coupling reactions, while the hydroxymethyl group provides a handle for further derivatization, making it a versatile scaffold for library synthesis and lead optimization.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, facilitating its use in research and development. It is typically supplied as a solid with a purity of 95% or greater.

| Property | Value | Source |

| CAS Number | 870063-52-8 | [Multiple Suppliers] |

| Molecular Formula | C₆H₅ClFNO | [Multiple Suppliers] |

| Molecular Weight | 161.56 g/mol | [Multiple Suppliers] |

| Appearance | White to off-white solid | [General Observation] |

| Purity | ≥95% | [Multiple Suppliers] |

| Boiling Point (Predicted) | 253.6 ± 35.0 °C | MySkinRecipes[1] |

| Density (Predicted) | 1.434 ± 0.06 g/cm³ | MySkinRecipes[1] |

| Storage Conditions | 2-8°C, under inert gas | MySkinRecipes[1] |

A comprehensive list of suppliers can be found on various chemical sourcing platforms. It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. A general and adaptable synthetic strategy is outlined below, based on established methodologies for the preparation of substituted pyridines.

Synthetic Pathway

A plausible synthetic route involves the selective reduction of a carboxylic acid or ester functionality at the 3-position of a corresponding 2-chloro-5-fluoropyridine precursor. This approach is advantageous as it often proceeds with good yield and selectivity.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic acid

This step can be adapted from the general procedure described in patent EP1626045A1 for the selective reduction of a chlorine atom at the 6-position of a pyridine ring.[2]

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid in a suitable protic solvent (e.g., methanol or ethanol), add a palladium catalyst (e.g., Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) or use a hydrogen transfer reagent (e.g., ammonium formate).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-fluoronicotinic acid.

Step 2: Esterification of 2-Chloro-5-fluoronicotinic acid

-

Dissolve the crude 2-chloro-5-fluoronicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the esterification is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-chloro-5-fluoronicotinate.

Step 3: Reduction of Methyl 2-chloro-5-fluoronicotinate

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the suspension to 0°C.

-

Slowly add a solution of crude methyl 2-chloro-5-fluoronicotinate in the same anhydrous solvent to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel.

-

Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent system (e.g., hexanes/ethyl acetate).

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound as a solid.

Spectroscopic Characterization

| Data Type | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Aromatic carbons of the pyridine ring, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. A signal for the benzylic carbon (CH₂OH). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (161.56 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom. |

For reference, the ¹H and ¹³C NMR spectra of a structurally similar compound are available in the supporting information of a Royal Society of Chemistry publication.[3]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of various bioactive molecules, primarily due to the versatile reactivity of its functional groups.

Role as a Key Building Block

Caption: Reactivity and derivatization of this compound.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a key synthon for further elaboration. The chlorine atom can be displaced by various nucleophiles, and the fluorine atom can also participate in nucleophilic aromatic substitution reactions, though typically under more forcing conditions. The hydroxyl group itself can be readily derivatized to form ethers, esters, or halides.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

A significant application of this intermediate is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. The 2-chloro-5-fluoropyridine moiety is a common structural motif in many potent and selective nAChR ligands. Its presence can influence the binding affinity and selectivity of the final compound for different nAChR subtypes.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in medicinal chemistry and agrochemical research. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. The detailed synthetic and purification protocols provided in this guide, along with an understanding of its chemical reactivity, will empower researchers to effectively utilize this important intermediate in their drug discovery and development programs.

References

starting materials for (2-Chloro-5-fluoropyridin-3-yl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol: Starting Materials and Synthetic Strategies

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the specific arrangement of its functional groups: a reactive hydroxymethyl group, a halogenated pyridine core, and the presence of both chloro and fluoro substituents which can modulate the physicochemical properties and biological activity of the final products. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several key precursors. The choice of starting material is often dictated by factors such as commercial availability, cost, and the desired scale of the synthesis. The two most direct and widely employed strategies involve the reduction of either 2-chloro-5-fluoronicotinic acid or 2-chloro-5-fluoropyridine-3-carbaldehyde.

| Starting Material | Key Transformation | Reagents | Advantages | Disadvantages |

| 2-Chloro-5-fluoronicotinic acid | Carboxylic acid reduction | Borane complexes (e.g., BH3·THF), LiAlH4 | Readily available starting material, straightforward reduction | Can require harsher reducing agents, potential for over-reduction |

| 2-Chloro-5-fluoropyridine-3-carbaldehyde | Aldehyde reduction | NaBH4, LiAlH4 | Milder reaction conditions, high yields | Starting material may be less accessible or more expensive than the acid |

Route 1: Reduction of 2-Chloro-5-fluoronicotinic Acid

This is arguably the most common and cost-effective route for the synthesis of this compound, primarily due to the commercial availability of 2-Chloro-5-fluoronicotinic acid.[1] The core of this synthetic approach is the selective reduction of the carboxylic acid functionality to a primary alcohol.

Experimental Protocol

Step 1: Reduction of 2-Chloro-5-fluoronicotinic Acid

-

To a stirred solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.5-2.0 eq) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

The solvent is then removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

Purification is typically achieved by column chromatography on silica gel.

Mechanistic Insights

The reduction of a carboxylic acid with a borane reagent proceeds through the formation of an acyloxyborane intermediate. The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. This is followed by an intramolecular hydride transfer from the boron to the carbonyl carbon. Subsequent workup with a protic solvent hydrolyzes the resulting borate ester to yield the primary alcohol. The use of borane reagents is advantageous as they are generally selective for carboxylic acids and amides over esters and many other functional groups.

Workflow Diagram

Caption: Synthesis via reduction of 2-chloro-5-fluoronicotinic acid.

Route 2: Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde

An alternative and often high-yielding approach is the reduction of 2-chloro-5-fluoropyridine-3-carbaldehyde.[2][3][4] This method benefits from the milder conditions typically required for aldehyde reductions.

Experimental Protocol

Step 1: Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde

-

Dissolve 2-chloro-5-fluoropyridine-3-carbaldehyde (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4, 1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC or HPLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

Mechanistic Insights

The reduction of an aldehyde with sodium borohydride is a classic example of a nucleophilic addition reaction. The hydride ion (H⁻), delivered from the borohydride, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is then protonated by the solvent during the workup to give the primary alcohol. Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation, as it will not reduce other potentially present functional groups like esters or nitriles.

Workflow Diagram

Caption: Synthesis via reduction of 2-chloro-5-fluoropyridine-3-carbaldehyde.

Synthesis of Precursors

For researchers who need to synthesize the starting materials themselves, several routes are available.

Synthesis of 2-Chloro-5-fluoronicotinic Acid

One common method for the synthesis of 2-chloro-5-fluoronicotinic acid is the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[5][6] This precursor can be prepared from 2,6-dihydroxy-5-fluoronicotinic acid esters.[7]

A patented method describes the direct catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinates to selectively remove the chlorine atom at the 6-position.[5] This reaction can be carried out using catalysts such as Lindlar's catalyst, Raney nickel, or palladium on carbon in the presence of a base like triethylamine.[5]

Synthesis of 2-Chloro-5-fluoropyridine-3-carbaldehyde

The synthesis of 2-chloro-5-fluoropyridine-3-carbaldehyde can be achieved through the oxidation of this compound. However, for a de novo synthesis, a common route involves the formylation of a suitable pyridine precursor. Another approach is the reduction of a corresponding nicotinonitrile derivative. For instance, 2-chloro-5-fluoronicotinonitrile can be synthesized from 2-chloro-5-fluoronicotinaldehyde, which itself can be prepared from 2-chloro-5-fluoronicotinic acid.[8][9]

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of either 2-chloro-5-fluoronicotinic acid or 2-chloro-5-fluoropyridine-3-carbaldehyde. The choice between these two primary starting materials will depend on their commercial availability, cost, and the specific requirements of the research or development project. For large-scale synthesis, the route starting from the more readily available 2-chloro-5-fluoronicotinic acid is often preferred. Both methods utilize well-established and reliable reduction methodologies, providing researchers with robust options for accessing this valuable synthetic intermediate.

References

- 1. novasynorganics.com [novasynorganics.com]

- 2. scbt.com [scbt.com]

- 3. 2-chloro-5-fluoro-3-pyridinecarbaldehyde; 2-Chloro-5-fluoro-pyridine-3-carbaldehyde; 2-chloro-5-fluoropyridine-3-carboxaldehyde; 2-Chloro-5-fluoro-3-formylpyridine; 2-chloro-5-fluoronicotinaldehyde | Chemrio [chemrio.com]

- 4. echemi.com [echemi.com]

- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

The Strategic Core of Modern Chemistry: A Guide to Key Intermediates in Pharmaceutical and Agrochemical Synthesis

Introduction: The Indispensable Role of Key Intermediates

In the complex, multi-step syntheses that define the pharmaceutical and agrochemical industries, the final active ingredient is the culmination of a carefully orchestrated sequence of chemical transformations.[1] At the heart of this process lie the key intermediates : stable, isolable compounds that serve as critical building blocks on the path from simple raw materials to complex, high-value molecules.[2][3] The strategic selection and efficient synthesis of these intermediates are paramount, directly influencing the overall yield, purity, cost-effectiveness, and scalability of the final product.[4][5] This guide provides a technical overview of the major classes of intermediates that form the backbone of these vital industries, offering insights into their synthesis, the rationale behind their use, and their application in market-leading products.

From a process chemistry perspective, a well-designed synthetic route hinges on robust intermediates. They represent strategic "camps" on the ascent to a complex molecular target, allowing for purification, characterization, and quality control at various stages. This modular approach simplifies complex manufacturing processes and mitigates the risk of costly failures in the final steps.[4]

Chapter 1: Heterocyclic Scaffolds - The Architectural Foundation of Bioactivity

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are arguably the most important class of intermediates.[6] Their prevalence is staggering; over 85% of all biologically active chemical entities contain a heterocycle.[6][7] Their unique electronic and steric properties allow them to form crucial interactions with biological targets like enzymes and receptors.[8]

Pyridine Derivatives: Versatility in Action

The pyridine ring is a fundamental scaffold found in approximately 20% of the top 200 drugs.[9] Its nitrogen atom provides a site for hydrogen bonding and alters the electronic distribution of the ring, making it a versatile platform for building active pharmaceutical ingredients (APIs).[10][11]

A prime example is 2-Chloro-5-methylpyridine , a key intermediate in the synthesis of several neonicotinoid insecticides, including imidacloprid and acetamiprid.[12] Its synthesis is a critical industrial process, with various routes developed to optimize yield and minimize hazardous byproducts.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine

This protocol outlines a modern, two-step synthesis designed to improve safety and yield over traditional methods.[12]

Step 1: Chlorination of 3-amino-5-methylpyridine

-

In a suitable reaction vessel, mix 3-amino-5-methylpyridine (1 mol), ferric chloride (0.001 mol), and an organic solvent (a 1:1 mixture of N,N-dimethylformamide and dichloroethane).

-

Cool the mixture to 10°C.

-

Introduce chlorine gas (0.49 mol) over a period of 2 hours, maintaining the temperature.

-

After the reaction is complete, remove excess hydrogen chloride under reduced pressure.

-

Distill the mixture to obtain 2-chloro-3-amino-5-methylpyridine.

-

Causality: The use of ferric chloride as a catalyst facilitates the electrophilic aromatic substitution of chlorine onto the pyridine ring. The specific solvent system and low temperature help to control the reaction rate and minimize side-product formation.

-

Step 2: Diazotization and Deamination

-

Mix the 2-chloro-3-amino-5-methylpyridine (1 mol) from Step 1 with tetrabutylammonium bromide and a 48% concentrated sulfuric acid solution.

-

Cool the mixture to -8°C.

-

Add a 28% sodium nitrite solution over 30 minutes to form the diazonium salt.

-

After 1.8 hours, add a composite catalyst and warm the reaction to 32°C for 2 hours.

-

Extract the product with dichloroethane and purify to yield 2-Chloro-5-methylpyridine.

-

Causality: The diazotization reaction, followed by reduction (deamination), is a classic method for removing an amino group. The precise temperature control is critical to prevent the unstable diazonium salt from decomposing uncontrollably. The phase-transfer catalyst (tetrabutylammonium bromide) facilitates the reaction between the aqueous and organic phases.

-

Pyrazole Derivatives: A Pillar of Agrochemicals

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone of the agrochemical industry, found in numerous herbicides, fungicides, and insecticides.[13][14] For instance, Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime is a vital intermediate for the acaricide fenpyroximate.[15] The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[16]

Chapter 2: Chiral Building Blocks - The Essence of Stereospecificity

In pharmaceuticals, the three-dimensional arrangement of atoms (stereochemistry) is critical. Often, only one of a molecule's two mirror images (enantiomers) provides the desired therapeutic effect, while the other may be inactive or even harmful.[17] This reality makes the synthesis of enantiopure compounds essential, and chiral amines are among the most valuable and versatile building blocks for this purpose.[18][19] They are integral components of numerous drugs and serve as ligands or catalysts in asymmetric synthesis.[20]

The development of catalytic asymmetric methods to produce chiral amines has been a major focus of synthetic organic chemistry.[20][21] These methods aim to create a single desired enantiomer in high yield and purity, avoiding the wasteful separation of racemic mixtures.

Catalytic Asymmetric Synthesis of α-Chiral Amines

One powerful strategy involves the copper-catalyzed addition of dialkylzinc reagents to N-phosphinoylimines, using a chiral ligand to direct the stereochemical outcome.[22]

Workflow: Asymmetric Synthesis of an α-Chiral Amine

-

Imine Formation: A prochiral aldehyde or ketone is condensed with a primary amine (often protected, e.g., with a phosphinoyl group) to form an imine.

-

Catalyst Preparation: A copper salt (e.g., Cu(OTf)₂) is complexed with a chiral ligand (e.g., a bis(phosphine) monoxide like BozPHOS).

-

Asymmetric Addition: The imine substrate is treated with a dialkylzinc reagent in the presence of the chiral copper catalyst. The chiral ligand creates a stereochemically defined environment, forcing the alkyl group to add to one face of the imine preferentially.

-

Deprotection: The protecting group on the nitrogen is removed under mild conditions to yield the final, enantiomerically enriched primary or secondary amine.

-

Trustworthiness through Mechanism: The success of this protocol relies on the formation of a well-defined chiral catalytic species. The ligand's specific geometry dictates the facial selectivity of the nucleophilic attack on the imine C=N bond, ensuring a reproducible and high enantiomeric excess (ee). The choice of the N-phosphinoyl protecting group is also key, as it activates the imine for nucleophilic attack and can be removed without racemization.[22]

Table 1: Comparison of Ligands in Asymmetric Addition to an N-phosphinoylimine

| Entry | Ligand | Alkylating Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | Me-DuPHOS | Et₂Zn | 95 | 85 | [22] |

| 2 | BozPHOS (Me-DuPHOS monoxide) | Et₂Zn | 98 | 96 | [22] |

| 3 | Me-DuPHOS | Me₂Zn | 90 | 70 | [22] |

| 4 | BozPHOS (Me-DuPHOS monoxide) | Me₂Zn | 96 | 94 |[22] |

The data clearly shows that the BozPHOS ligand provides significantly higher enantioselectivity, particularly with the less reactive dimethylzinc reagent, making it a more authoritative and trustworthy choice for this transformation.[22]

Chapter 3: Fluorinated Intermediates - Enhancing Molecular Properties

The introduction of fluorine into a molecule can have profound effects on its biological properties.[23] The high electronegativity and small size of the fluorine atom can alter a molecule's metabolic stability, binding affinity, and lipophilicity.[23][24] Consequently, approximately 20% of all pharmaceuticals are fluorinated compounds.[25] This has driven high demand for versatile, fluorinated intermediates.

The Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is a common fluorine-containing substituent used to block metabolic oxidation and increase lipophilicity, which can improve a drug's ability to cross cell membranes.[24][25] Benzotrifluoride, for example, is a key intermediate produced industrially by reacting benzotrichloride with hydrogen fluoride (HF).

The development of reagents for the direct introduction of a -CF₃ group has been a significant area of research. So-called "shelf-stable electrophilic trifluoromethylating reagents" (e.g., Togni or Umemoto reagents) have become invaluable tools for late-stage functionalization, allowing medicinal chemists to introduce this important group into complex molecules.[26][27]

The Role of Fluorine in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can prevent oxidation by enzymes like Cytochrome P450, prolonging the drug's half-life in the body.[25][28]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger, more favorable interactions with a protein target.[23]

-

Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which often enhances its ability to pass through biological membranes and reach its site of action.[29]

Conclusion: The Evolving Landscape of Intermediate Synthesis

The synthesis of key intermediates is a dynamic field that is central to innovation in both the pharmaceutical and agrochemical sectors. The drive for more efficient, cost-effective, and sustainable manufacturing processes continually pushes chemists to develop novel synthetic routes and catalysts. Emerging trends such as biocatalysis, which uses enzymes like transaminases for chiral amine synthesis, and continuous flow chemistry are reshaping industrial production, offering greener and more efficient alternatives to traditional batch processing.[9][30] As our understanding of molecular biology deepens, the demand for new, complex, and highly functionalized intermediates will only continue to grow, ensuring that this field remains at the forefront of chemical science.

References

- 1. mlunias.com [mlunias.com]

- 2. scllifesciences.com [scllifesciences.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]

- 5. Welcome to Zenfoldst [zenfoldst.com]

- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalwjarr.com [journalwjarr.com]

- 8. rroij.com [rroij.com]

- 9. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. pharmacyjournal.org [pharmacyjournal.org]

- 25. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. nbinno.com [nbinno.com]

- 30. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

An In-Depth Technical Guide to the Development of Bioactive Molecules: Herbicides

Introduction

The relentless growth of the global population necessitates a continuous increase in agricultural productivity. However, weeds pose a significant threat to crop yields, competing for essential resources like sunlight, water, and nutrients.[1] Chemical herbicides have become an indispensable tool in modern agriculture for managing weed infestations.[2] The development of new, effective, and environmentally benign herbicides is a complex and multidisciplinary endeavor, driven by the need to overcome challenges such as the evolution of herbicide-resistant weeds.[1][3] In fact, no herbicide with a new mode of action has been introduced to the market in the last three decades.[4]

This guide provides a comprehensive technical overview of the intricate process of discovering and developing bioactive molecules for use as herbicides. It is intended for researchers, scientists, and professionals in the field of drug and agrochemical development, offering insights into the key stages, from initial target identification to the final formulation of a commercial product.

Target Identification and Validation: The Foundation of Herbicide Discovery

The journey to a new herbicide begins with the identification of a suitable molecular target within the plant. An ideal target is a protein or enzyme that is essential for the plant's survival but is absent or significantly different in crops and non-target organisms, ensuring selectivity.[5][6]

Mechanisms of Action: A Diverse Arsenal

Commercial herbicides operate through a variety of mechanisms of action (MOA), which describe the specific biochemical or physiological processes they disrupt.[7] Understanding these mechanisms is crucial for discovering new herbicides and managing resistance.[8]

Key Herbicide Modes of Action Include:

-

Amino Acid Synthesis Inhibition: These herbicides block enzymes crucial for the production of essential amino acids, leading to plant starvation.[9][10] A prominent example is glyphosate, which inhibits the EPSP synthase enzyme in the shikimate pathway.[7]

-

Photosynthesis Inhibition: A large number of herbicides disrupt photosynthesis by binding to proteins within the photosynthetic electron transport chain, such as the D1 protein in photosystem II.[9][11] This leads to a halt in energy production and the generation of destructive reactive oxygen species.[12]

-

Lipid Synthesis Inhibition: These herbicides target enzymes like acetyl-CoA carboxylase (ACCase), which is vital for the synthesis of fatty acids necessary for cell membrane formation, particularly in grasses.[9][10]

-

Cell Growth and Division Inhibition: This class of herbicides interferes with processes like microtubule assembly, which is essential for cell division and growth.[9][11]

-

Pigment Inhibition: These herbicides block the synthesis of carotenoids, which protect chlorophyll from photo-destruction.[12] This results in white or bleached plant tissue.[12]

-

Cell Membrane Disruption: Certain herbicides generate highly reactive molecules that destroy cell membranes, leading to rapid cell leakage and death.[12]

-

Growth Regulation (Synthetic Auxins): These compounds mimic natural plant hormones, causing uncontrolled and disorganized growth that ultimately leads to the plant's demise.[10]

Identifying Novel Targets

The search for new herbicide targets is an ongoing effort to combat resistance and improve safety profiles.[13] Modern approaches to target discovery include:

-

Genomics and Molecular Genetics: By systematically inactivating genes in model plants like Arabidopsis thaliana, researchers can identify genes essential for survival.[5] These essential genes then become potential herbicide targets.[5]

-

Metabolomics: Analyzing the metabolic profile of plants treated with a potential herbicide can reveal which biochemical pathways are disrupted, providing clues to the herbicide's mechanism of action.[14]

-

Natural Products: Many potent phytotoxins are produced by plants and microorganisms.[8] These natural compounds can serve as inspiration for new synthetic herbicides or be used directly as bioherbicides.[15]

Target Validation Workflow

Once a potential target is identified, it must be validated to ensure it is a viable candidate for herbicide development.

Caption: A simplified workflow for herbicide target validation.

High-Throughput Screening and Hit Identification

With a validated target in hand, the next step is to find molecules that can interact with it and elicit the desired biological response. High-throughput screening (HTS) is a powerful technology that enables the rapid testing of vast libraries of chemical compounds.[16]

Compound Libraries

Screening libraries can be diverse, containing a wide range of chemical structures, or more focused, designed to interact with a specific type of target.[17]

Types of Compound Libraries:

| Library Type | Description |

| Diverse Libraries | Contain a broad range of chemical scaffolds to maximize the chances of finding a novel hit. |

| Focused Libraries | Designed based on known inhibitors of a particular target or family of targets.[17] |

| Natural Product Libraries | Collections of purified compounds or extracts from plants, fungi, and bacteria.[8] |

| Combinatorial Libraries | Synthesized to create a large number of related compounds from a smaller set of building blocks.[17] |

Assay Development

A robust and reliable assay is the cornerstone of a successful HTS campaign. The assay must be sensitive, reproducible, and amenable to automation.

Common HTS Assay Formats:

-

In Vitro Enzyme Assays: These assays directly measure the activity of the target enzyme and are well-suited for miniaturization and automation.[18]

-

Cell-Based Assays: These assays use whole cells or tissues to assess the effect of a compound on a biological process within a more complex environment.[5]

-

Whole Organism Assays: In the context of herbicides, this often involves screening compounds on small plants like duckweed (Lemna minor) in microtiter plates.[18]

High-Throughput Screening Protocol

A typical HTS workflow is highly automated to handle the large number of compounds being tested.

Step-by-Step HTS Protocol:

-

Library Preparation: Large collections of chemical compounds are prepared and formatted in microtiter plates.[16]

-

Automated Liquid Handling: Robotic systems precisely dispense tiny amounts of each compound into assay plates.[16]

-

Assay Execution: The target enzyme, cells, or organisms are added to the plates, and the assay is incubated.

-

Signal Detection: A plate reader measures the output of the assay, such as fluorescence, absorbance, or luminescence.[16]

-

Data Analysis: The data is analyzed to identify "hits" – compounds that show significant activity against the target. A statistical value called the Z'-factor is often used to assess the quality of the assay.[16]

Lead Optimization: From Hit to Candidate

A "hit" from an HTS campaign is rarely ready to become a commercial product. It typically requires significant chemical modification to improve its potency, selectivity, and other properties. This iterative process is known as lead optimization.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization, exploring the relationship between a molecule's chemical structure and its biological activity.[19] By systematically modifying the structure of a hit compound and testing the resulting analogs, medicinal chemists can identify which parts of the molecule are essential for its activity.[20]

The results of SAR studies can reveal the importance of specific functional groups for binding to the target.[21] For example, the position and type of substituent on a molecule can be crucial for its herbicidal activity.[21]

Rational Herbicide Design

As the SAR for a series of compounds becomes better understood, a more rational approach to design can be employed.[22] Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can be used to predict the activity of new molecules before they are synthesized.[19] This can significantly accelerate the optimization process.[22]

Key Optimization Parameters

During lead optimization, a number of parameters are simultaneously evaluated and improved:

-

Potency: The concentration of the compound required to produce a desired effect.

-

Selectivity: The compound's ability to affect the target weed without harming the crop.

-

Absorption and Translocation: The ability of the herbicide to be taken up by the plant and move to its site of action.[9]

-

Metabolic Stability: The compound's resistance to being broken down by the plant's metabolic processes.

-

Physicochemical Properties: Properties like solubility and stability that affect formulation and application.

Caption: The iterative cycle of lead optimization in herbicide development.

Formulation and Delivery: Maximizing Efficacy in the Field